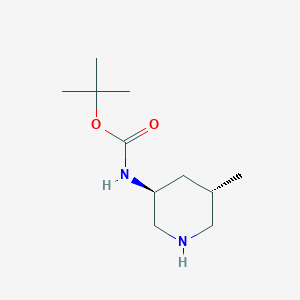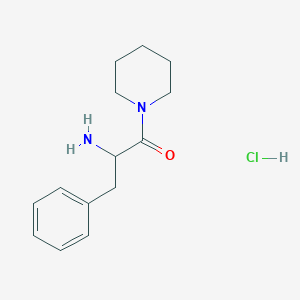
3-溴-2-氯苯甲腈
描述
3-Bromo-2-chlorobenzonitrile: is an organic compound with the molecular formula C7H3BrClN. It is a derivative of benzonitrile, where the benzene ring is substituted with bromine and chlorine atoms at the 3 and 2 positions, respectively. This compound is used in various chemical syntheses and has applications in scientific research.
科学研究应用
3-Bromo-2-chlorobenzonitrile is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules and as a building block in organic synthesis.
Biology: In the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Industry: Used in the production of agrochemicals, dyes, and specialty chemicals.
作用机制
Target of Action
It’s known that benzylic halides, such as 3-bromo-2-chlorobenzonitrile, typically react via an sn1 or sn2 pathway .
Mode of Action
The mode of action of 3-Bromo-2-chlorobenzonitrile involves interactions with its targets through nucleophilic substitution reactions. In these reactions, a nucleophile, a chemical species rich in electrons, attacks an electrophilic carbon of the benzylic halide, leading to a substitution of the halide .
Biochemical Pathways
The compound’s involvement in nucleophilic substitution reactions suggests it may influence pathways where such reactions are critical .
Pharmacokinetics
Its molecular weight (21646) and physical form (solid) suggest that it may have reasonable bioavailability .
Result of Action
Given its chemical structure and reactivity, it may influence cellular processes where nucleophilic substitution reactions occur .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-Bromo-2-chlorobenzonitrile. For instance, the compound should be stored in a dry room at normal temperature to maintain its stability . Furthermore, the compound’s reactivity may be influenced by the presence of other chemical species in its environment .
准备方法
Synthetic Routes and Reaction Conditions: 3-Bromo-2-chlorobenzonitrile can be synthesized through several methods. One common method involves the bromination of 2-chlorobenzonitrile using a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst or under specific reaction conditions . Another method involves the diazotization of 2-chloroaniline followed by a Sandmeyer reaction to introduce the bromine atom .
Industrial Production Methods: Industrial production of 3-Bromo-2-chlorobenzonitrile typically involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions:
Substitution Reactions: 3-Bromo-2-chlorobenzonitrile can undergo nucleophilic aromatic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation Reactions: The compound can be oxidized to form various oxidized derivatives, depending on the oxidizing agents used.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products:
Substitution: Formation of substituted benzonitriles with various functional groups.
Reduction: Formation of 3-bromo-2-chlorobenzylamine.
Oxidation: Formation of oxidized derivatives such as carboxylic acids or aldehydes.
相似化合物的比较
- 2-Bromo-3-chlorobenzonitrile
- 4-Bromo-2-chlorobenzonitrile
- 3-Bromo-4-chlorobenzonitrile
Comparison: 3-Bromo-2-chlorobenzonitrile is unique due to the specific positions of the bromine and chlorine substituents on the benzene ring. This positional isomerism can lead to differences in reactivity, physical properties, and applications compared to its isomers. For example, the electronic effects of the substituents can influence the compound’s behavior in nucleophilic substitution reactions, making it more or less reactive than its isomers.
属性
IUPAC Name |
3-bromo-2-chlorobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClN/c8-6-3-1-2-5(4-10)7(6)9/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKSXVQHWKWTNPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40647776 | |
| Record name | 3-Bromo-2-chlorobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40647776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
914250-82-1 | |
| Record name | 3-Bromo-2-chlorobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40647776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


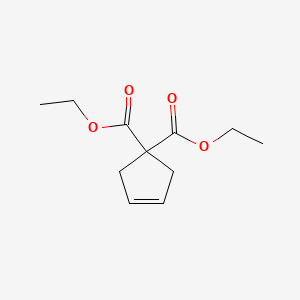

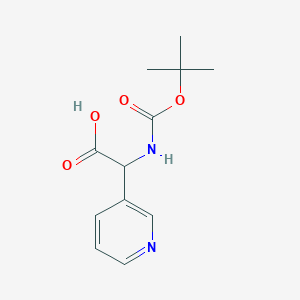
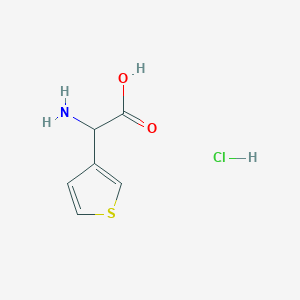
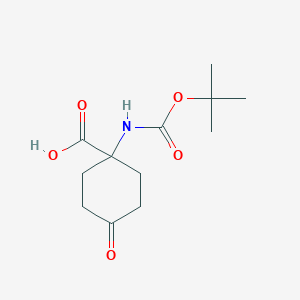


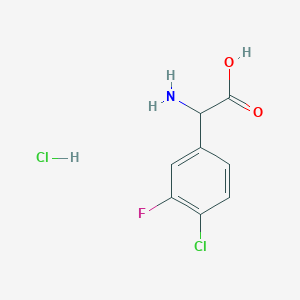

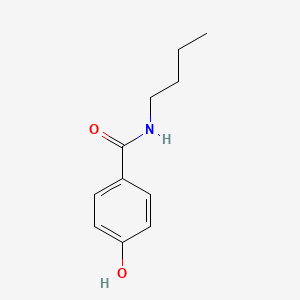
![1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride](/img/structure/B1292684.png)
